Ferrous ammonium sulfate

描述

Historical Context and Nomenclature (Mohr's Salt, Tutton's Salts)

Ferrous ammonium (B1175870) sulfate (B86663) is widely known in the scientific community as Mohr's salt, named after the German chemist Karl Friedrich Mohr (1806-1879). unacademy.comwikipedia.org Mohr was a pioneer in the field of titration and made significant contributions to analytical chemistry. wikipedia.org The salt that bears his name, with the chemical formula (NH₄)₂Fe(SO₄)₂·6H₂O, became a staple in laboratories due to its stability and resistance to oxidation in air, making it a reliable primary standard. wikipedia.orgaakash.ac.in

Mohr's salt belongs to a class of compounds known as Tutton's salts. aakash.ac.inwikipedia.org These are a series of isomorphous double salts with the general formula M¹₂(M²)(SO₄)₂·6H₂O, where M¹ is a monovalent cation (like ammonium, potassium, or cesium) and M² is a divalent metal cation (such as iron, cobalt, nickel, or copper). wikipedia.orgsapub.orgscielo.br A.E.H. Tutton extensively studied these salts around the turn of the 20th century, leading to their collective naming in his honor. odu.edu Tutton's salts, including Mohr's salt, have been historically important for their high purity and use as reliable reagents and spectroscopic standards. odu.edu

Significance as a Double Salt in Inorganic Chemistry

Ferrous ammonium sulfate is a classic example of a double salt. wikipedia.orgaskfilo.com A double salt is a crystalline compound that contains two different cations or anions and is formed from the combination of two different salts in stoichiometric proportions. wikipedia.orgaskfilo.compscnotes.com In the case of Mohr's salt, it is composed of ferrous sulfate (FeSO₄) and ammonium sulfate ((NH₄)₂SO₄). vedantu.comchemicalbook.com

A key characteristic of double salts is that they exist as a single, stable crystalline structure in the solid state but dissociate completely into their constituent ions when dissolved in a solvent like water. wikipedia.orgpscnotes.com This distinguishes them from complex salts, where the complex ion remains intact in solution. wikipedia.org When Mohr's salt dissolves in water, it yields the aquo complex [Fe(H₂O)₆]²⁺, along with ammonium (NH₄⁺) and sulfate (SO₄²⁻) ions. wikipedia.orgbyjus.comaakash.ac.in The properties of a double salt are often distinct from its individual constituent salts. wikipedia.orgpscnotes.com

The structure of Mohr's salt consists of octahedral [Fe(H₂O)₆]²⁺ centers that are linked to sulfate and ammonium ions through hydrogen bonds. wikipedia.orgbyjus.com This specific arrangement contributes to its crystalline stability.

Overview of Key Academic Research Domains

The unique properties of this compound have made it a valuable tool in a variety of academic research fields:

Analytical Chemistry: Due to its stability against air oxidation, Mohr's salt is a preferred primary standard for redox titrations, particularly in the standardization of oxidizing agents like potassium permanganate (B83412) and potassium dichromate. multichemexports.comriccachemical.com

Materials Science: Research has explored the use of Tutton's salts, including this compound, in the study of crystal growth, magnetic properties, and as precursors for creating other materials. scielo.br Their well-defined structures make them ideal for investigating structure-property relationships. sapub.org

Biological Studies: In biological research, this compound can serve as a source of ferrous ions for in vitro studies, such as the assembly of iron-sulfur clusters. chemicalbook.com

Dosimetry: Fricke's dosimeter, which is used to measure high doses of gamma radiation, utilizes this compound. aakash.ac.in

Structure

2D Structure

属性

IUPAC Name |

diazanium;iron(2+);disulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.2H3N.2H2O4S/c;;;2*1-5(2,3)4/h;2*1H3;2*(H2,1,2,3,4)/q+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBKASBLAKCLEM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

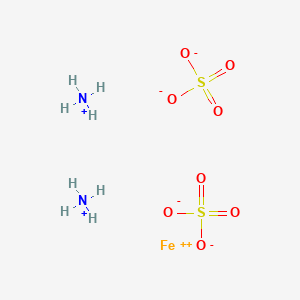

[NH4+].[NH4+].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(NH4)2Fe(SO4)2, FeH8N2O8S2 | |

| Record name | Ammonium iron(II) sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ammonium_iron(II)_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

19864-63-2 (Parent), 15438-31-0 (Parent) | |

| Record name | Ferrous ammonium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4041028 | |

| Record name | Ferrous ammonium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ferrous ammonium sulfate appears as a light green crystalline solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in medicine, chemical analysis and metallurgy., Light green crystals, deliquescent and soluble in water; [CAMEO] | |

| Record name | FERROUS AMMONIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3473 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ferrous ammonium sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2008 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

26.9 G SOL IN 100 CC WATER @ 20 °C; 73 G SOL IN 100 CC WATER @ 80 °C; INSOL IN ETHANOL. /FERROUS AMMONIUM SULFATE HEXAHYDRATE/ | |

| Record name | FERROUS AMMONIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.86 at 68 °F (USCG, 1999) - Denser than water; will sink, Pale blue-green crystals or crystalline powder. Efforesces. Density: 1.86 at 20 °C/4 °C. /Ferrous ammonium sulfate hexahydrate/ | |

| Record name | FERROUS AMMONIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3473 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FERROUS AMMONIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

10045-89-3 | |

| Record name | FERROUS AMMONIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3473 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ferrous ammonium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferrous ammonium sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diammonium iron bis(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROUS AMMONIUM SULFATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q764AYJ9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FERROUS AMMONIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Preparation Techniques of Ferrous Ammonium Sulfate

Conventional Chemical Synthesis Routes

The most common laboratory-scale synthesis of ferrous ammonium (B1175870) sulfate (B86663), also known as Mohr's salt, relies on the crystallization from a solution containing its constituent salts.

The standard preparation of ferrous ammonium sulfate involves dissolving an equimolar mixture of hydrated ferrous sulfate (FeSO₄·7H₂O) and ammonium sulfate ((NH₄)₂SO₄) in water. The solution is then concentrated and allowed to cool, which leads to the crystallization of pale green monoclinic crystals of this compound.

The underlying chemical reaction is a combination of the two salts in solution, followed by crystallization:

FeSO₄ + (NH₄)₂SO₄ + 6H₂O → (NH₄)₂Fe(SO₄)₂·6H₂O

The process typically involves weighing equimolar amounts of the two sulfate salts, dissolving them in warm water containing a small quantity of dilute sulfuric acid, and then filtering the solution to remove any insoluble impurities. The clear filtrate is subsequently concentrated by heating it gently until the crystallization point is reached. Finally, the solution is cooled slowly and undisturbed, allowing for the formation of well-defined, light green crystals of Mohr's salt.

The addition of dilute sulfuric acid is a critical step in the synthesis of this compound. Its primary role is to prevent the hydrolysis of the ferrous ions (Fe²⁺). In a neutral or near-neutral aqueous solution, ferrous ions can undergo hydrolysis, a process that can lead to the formation of iron(II) hydroxide (B78521) and other basic salts.

Furthermore, the acidic environment created by the sulfuric acid helps to suppress the oxidation of the ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions. The ammonium ions in the solution also contribute to a slightly acidic environment, which further slows this oxidation process. This oxidation is more likely to occur at a higher pH. If oxidation occurs, the solution may turn a yellowish color, indicating the presence of Fe³⁺ ions, which would compromise the purity of the final product. Therefore, maintaining an acidic condition is essential for synthesizing high-purity, pale green crystals of this compound.

Optimization of Synthesis Parameters for Enhanced Purity and Yield

To maximize the efficiency of the synthesis and the quality of the product, several experimental parameters can be carefully controlled and optimized. These include the molar ratios of reactants, the temperature profile during crystallization, and the physical characteristics of the starting materials.

While an equimolar ratio of ferrous sulfate to ammonium sulfate is the stoichiometric standard, research into process optimization has shown that adjusting the reactant ratios can impact product yield and purity. Specifically, when preparing the compound from iron and sulfuric acid, the molar ratio of the iron raw material to the sulfuric acid is a key parameter. Studies have indicated that an optimal molar ratio exists to ensure the complete reaction of the iron without leaving excess unreacted acid, which could be an impurity. Research demonstrates that a molar ratio of iron to sulfuric acid of 1:1.2 results in a high yield and purity of the resulting this compound researchgate.net. Using a higher proportion of acid does not significantly increase the yield and leads to a waste of raw materials researchgate.net.

| Molar Ratio (Fe:H₂SO₄) | Relative Yield | Relative Purity | Observation |

|---|---|---|---|

| 1:1.0 | Good | Good | Potential for incomplete reaction of iron. |

| 1:1.2 | High | High | Optimal ratio for maximizing yield and purity researchgate.net. |

| 1:1.4 | High | Slightly Decreased | No significant increase in yield; potential for excess acid waste researchgate.net. |

Temperature is a critical factor in the crystallization process, as it directly influences the supersaturation of the solution, which in turn governs the rates of crystal nucleation and growth. An increase in crystallization temperature generally increases the rate of molecular thermal movement, which can narrow the metastable zone width of the solution tandfonline.com.

Proper control over the cooling rate is essential for obtaining high-quality crystals. Slow and undisturbed cooling allows for the formation of larger, more well-defined crystals. Conversely, rapid cooling can lead to the rapid formation of many small nuclei, resulting in a product with smaller, less pure crystals.

Different methods of heating and evaporation also affect the final product. For instance, water bath evaporative crystallization tends to produce smaller product particles with higher purity, whereas water vapor evaporative crystallization can result in larger particles, which may have slightly lower purity researchgate.net. The choice of method depends on the desired characteristics of the final product.

| Parameter | Condition | Effect on Crystals | Rationale |

|---|---|---|---|

| Cooling Rate | Slow | Larger, more regular crystals | Allows for crystal growth to dominate over nucleation. |

| Rapid | Smaller, less uniform crystals | Promotes rapid, widespread nucleation. | |

| Evaporation Method | Water Bath Evaporation | Smaller particles, higher purity researchgate.net | Gentle, uniform heating leads to controlled supersaturation. |

| Water Vapor Evaporation | Larger particles, lower purity researchgate.net | More significant temperature differences can affect crystal formation researchgate.net. |

The physical characteristics of the raw materials, particularly their particle size, can influence the reaction rate and the quality of the final product. When synthesizing ferrous sulfate directly from iron and sulfuric acid, the particle size of the iron is significant. Research shows that using iron raw materials with a fine and uniform particle size leads to a higher yield and greater product purity researchgate.net. A smaller particle size increases the surface area available for the reaction, which can lead to a faster and more complete reaction with the sulfuric acid.

| Particle Size of Iron Raw Material | Relative Reaction Rate | Product Yield & Purity | Reason |

|---|---|---|---|

| Coarse / Non-uniform | Slower | Lower | Reduced surface area for reaction. |

| Fine / Uniform | Faster | Higher researchgate.net | Increased specific surface area promotes a more efficient reaction researchgate.net. |

Controlled Crystallization Techniques and Seeding Phenomena

The formation of high-purity, well-defined this compound crystals is critically dependent on the precise control of crystallization conditions. The fundamental technique involves creating a supersaturated solution from which the crystals can precipitate upon cooling. A common laboratory method consists of dissolving an equimolar mixture of hydrated ferrous sulfate and ammonium sulfate in water, often with a small amount of sulfuric acid to prevent the hydrolysis of the ferrous salt. youtube.combyjus.comhhfertilizer.com The solution is then heated to concentrate it until the crystallization point is reached, which can be identified when a thin crust of crystals forms on a glass rod dipped into the solution and cooled by air. youtube.comyoutube.com

For optimal crystal quality, slow and undisturbed cooling of the saturated solution is paramount. youtube.comvedantu.comyoutube.com This gradual process allows for the formation of larger, more uniform, pale green, monoclinic-shaped crystals. youtube.comyoutube.com Rapid cooling can lead to the formation of smaller, less-defined crystals. The final crystals are typically separated from the remaining solution (mother liquor) by decantation or filtration and may be washed with a cold water and alcohol mixture to remove any adhering mother liquor. youtube.comyoutube.com

Seeding Phenomena

In instances where spontaneous crystallization does not occur upon cooling the concentrated solution, a technique known as "seeding" can be employed to initiate the process. byjus.com Seeding involves introducing a few small, pre-existing crystals of this compound into the supersaturated solution. byjus.comcrystalverse.com These seed crystals act as nucleation sites, providing a template for the solute molecules to deposit onto, thereby inducing the growth of larger crystals. crystalverse.com This method helps to control the onset of crystallization and can lead to a more uniform crystal size distribution.

Research into the crystallization of related compounds like ammonium sulfate has highlighted the importance of seed quality and quantity. ntnu.no Deviations from ideal growth, where the number of crystals remains constant, can be caused by factors such as the partial dissolution of poor-quality seeds or the generation of new nuclei, often through collisions with equipment like impellers. ntnu.no While seeding with ground crystals can improve product quality compared to unseeded operations, these seeds can be prone to partial dissolution, especially when used in low quantities. ntnu.no The goal is to control supersaturation so that it remains within a metastable region where crystal growth is maximized while spontaneous secondary nucleation is minimized. epa.gov

Sustainable and Waste-Derived Synthesis Approaches

In alignment with the principles of industrial ecology and green chemistry, significant efforts have been made to develop synthesis routes for this compound that utilize industrial waste products, thereby transforming hazardous materials into valuable chemical products.

Utilization of Waste Ferrous Slag from Industrial Processes

A notable sustainable approach involves the use of waste by-products from the titanium dioxide industry, specifically acid-containing wastewater and ferrous slag (green vitriol). google.comgoogle.com These waste streams, which would otherwise require costly treatment and disposal, can serve as primary raw materials for this compound production. google.com

One patented method details the preparation of this compound by reacting waste ferrous slag with a solution containing sulfuric acid and ammonia (B1221849). google.com The process involves mixing the waste slag with a sulfuric acid solution, followed by the addition of ammonia to control the pH and temperature, leading to the formation of a this compound solution which is then crystallized. google.com This process is advantageous due to its short flow, simple operation, and low equipment investment. google.com

A similar process utilizes acid-containing wastewater and ferrous sulfate from titanium dioxide production. google.com Ammonia gas is introduced into the mixed solution, and the exothermic chemical reaction raises the temperature, dissolving the ferrous sulfate completely. google.com By carefully regulating the temperature and pH to control the reaction endpoint, this compound crystals can be obtained upon cooling. google.com The final product can be separated via centrifugation and dried with low-temperature hot air. google.com

The following table summarizes typical reaction parameters from a patented process utilizing waste ferrous slag.

| Parameter | Value/Condition | Source |

| Primary Reactants | Waste Ferrous Slag, Sulfuric Acid, Ammonia | google.com |

| Sulfuric Acid Conc. in Initial Solution | 7.5 - 7.6 wt% | google.com |

| Stirring Time (Slag + Acid) | 0.5 - 1.5 hours | google.com |

| Max Liquid Temperature during NH₃ addition | 110°C | google.com |

| Final pH after NH₃ addition | ~0.5 (not to exceed 1.0) | google.com |

| Heat Preservation Time | 0.5 - 1.5 hours | google.com |

| Final Step | Cooling Crystallization, Separation, Purification | google.com |

Green Chemistry Modifications in this compound Production

The core principle of green chemistry is to reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound from industrial waste is a prime example of this principle in action, as it converts waste materials into a useful product, thereby preventing pollution at its source. google.comscribd.com

The traditional synthesis of this compound often involves reacting scrap iron with dilute sulfuric acid to produce ferrous sulfate solution, which is then reacted with ammonium sulfate. google.com While effective, this method consumes new raw materials. In contrast, using waste streams like Kipp's waste or by-products from the titanium dioxide industry exemplifies a green chemistry approach. google.comscribd.com For instance, a method for synthesizing Mohr's salt from Kipp's waste, which contains both organic and inorganic waste compounds, has been demonstrated with a reported yield of 85.15%. scribd.com

These sustainable methods offer significant benefits:

Waste Valorization: They provide a practical and economical way to manage industrial wastes like acid-containing wastewater and ferrous slag. google.com

Resource Efficiency: They reduce the need for virgin raw materials such as scrap iron and pure sulfuric acid. google.com

Environmental Protection: By utilizing waste streams, these processes mitigate the environmental pollution associated with their disposal. google.comgoogle.com

Energy Conservation: Some processes are designed to utilize the exothermic heat of reaction, which reduces external energy consumption. google.com

By repurposing industrial by-products, these modified production methods align with a circular economy model, creating a more sustainable and environmentally responsible chemical industry.

Crystallographic and Structural Investigations of Ferrous Ammonium Sulfate

Crystal System and Lattice Parameters (Monoclinic Structure)

Ferrous ammonium (B1175870) sulfate (B86663) hexahydrate, commonly known as Mohr's salt, crystallizes in the monoclinic system. wikipedia.orgcrystalls.infochembk.com This classification is characteristic of Tutton's salts, a series of isomorphous hydrated double sulfates. wikipedia.orgjetir.org The crystal structure is defined by specific lattice parameters, which are the lengths of the unit cell edges (a, b, c) and the angle β, where α and γ are 90°.

A study on L-threonine doped ammonium ferrous sulfate (LTAFS) crystals confirmed the monoclinic structure. jetir.org The lattice parameters for the doped crystal were determined to be a = 9.319(5) Å, b = 12.663 (4) Å, c = 6.257(3) Å, and β = 106.48° (3), with a unit cell volume of V = 708.04 (2) ų. jetir.org These values show a slight deviation from the undoped ferrous ammonium sulfate, indicating that the fundamental monoclinic structure is retained even with the introduction of a dopant. jetir.org Another source reports the lattice parameters for the hexahydrate form as a=9.32 Å, b=12.65 Å, and c=6.24 Å, with β=106.8°. crystalls.info

| Parameter | L-threonine Doped this compound jetir.org | This compound Hexahydrate crystalls.info |

| Crystal System | Monoclinic | Monoclinic |

| a | 9.319(5) Å | 9.32 Å |

| b | 12.663(4) Å | 12.65 Å |

| c | 6.257(3) Å | 6.24 Å |

| β | 106.48° (3) | 106.8° |

| Volume | 708.04(2) ų | Not Specified |

Coordination Environment of the Iron(II) Ion in the Crystal Lattice (Octahedral Aquo Complex)

Within the crystal lattice of this compound, the iron(II) ion exists as a hexaaquairon(II) complex, [Fe(H₂O)₆]²⁺. wikipedia.orgwikipedia.org In this complex, the central iron(II) ion is coordinated to six water molecules, resulting in an octahedral molecular geometry. wikipedia.orgwikipedia.org This octahedral arrangement is a common feature for ferrous ions in aqueous solutions and in many of its hydrated salts. wikipedia.org The [Fe(H₂O)₆]²⁺ octahedra are discrete units within the crystal structure. wikipedia.org Structural studies indicate that the iron is in a high spin ferrous state with a pseudosymmetric octahedral coordination geometry involving only oxygen and nitrogen-based ligands. nih.gov

Doping Effects on Crystal Growth and Structural Parameters

The introduction of dopants into the this compound crystal lattice can influence its growth and structural properties.

Growth of Doped this compound Single Crystals

Single crystals of doped this compound can be grown from aqueous solutions using methods like slow evaporation. jetir.orgcomputersciencejournal.org For instance, L-threonine doped ammonium ferrous sulfate (LTAFS) single crystals have been successfully grown by dissolving this compound and a small mole percentage of L-threonine in deionized water, followed by slow evaporation of the solvent. jetir.org The process involves the formation of seed nuclei from a supersaturated solution, which then grow into larger single crystals over a period of time. jetir.org Similarly, the gel growth technique has been employed to grow ferrous chloride doped zinc (tris) thiourea (B124793) sulfate (ZTS) crystals. computersciencejournal.org

Impact of Doping on Lattice Constants and Microhardness

The incorporation of dopants into the this compound crystal lattice can lead to measurable changes in its physical properties.

Lattice Constants: As mentioned earlier, doping with L-threonine causes slight deviations in the lattice constants of this compound, although the monoclinic structure is preserved. jetir.org This indicates that the dopant molecules are incorporated into the crystal lattice, causing minor distortions.

Microhardness: The mechanical properties of the crystals are also affected by doping. Studies on L-threonine doped AFS crystals have shown a change in the work hardening coefficient. The work hardening coefficient for undoped AFS crystal was found to be 2.9391, while for L-threonine doped AFS crystal, it was 3.1233. jetir.org Since both values are greater than 1.6, it suggests that both the doped and undoped crystals belong to the category of soft materials. jetir.org In other systems, such as sulphamic acid doped with ferrous sulfate, an increase in cell volume and anisotropic strain has been observed. researchgate.net

| Compound | Work Hardening Coefficient (n) jetir.org |

| Undoped this compound | 2.9391 |

| L-threonine Doped this compound | 3.1233 |

Advanced Spectroscopic and Characterization Techniques in Ferrous Ammonium Sulfate Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed insights into the molecular vibrations within ferrous ammonium (B1175870) sulfate (B86663), allowing for the identification of functional groups and the study of interactions between its constituent ions.

FTIR spectroscopy is a powerful tool for identifying the various molecular groups present in ferrous ammonium sulfate. The FTIR spectrum of this compound hexahydrate reveals characteristic absorption bands corresponding to its constituent ions and water molecules. nih.gov The presence of the sulfate ion (SO₄²⁻) is indicated by absorption bands in the region of 1108-1070 cm⁻¹. researchgate.net A broad absorption band observed between 3200 and 3500 cm⁻¹ is characteristic of the O-H stretching vibrations of the water of hydration. researchgate.net Additionally, a band around 1640 cm⁻¹ corresponds to the bending vibrations of these adsorbed water molecules. researchgate.net The identification of these functional groups is crucial for confirming the compound's composition and hydration state.

| FTIR Peak (cm⁻¹) | Assigned Molecular Group/Vibration |

| 3500-3200 | O-H stretching (water of hydration) |

| 1640 | H-O-H bending (water of hydration) |

| 1108-1070 | SO₄²⁻ stretching |

This table presents characteristic FTIR absorption bands for molecular groups in this compound hexahydrate based on available spectral data. nih.govresearchgate.net

Raman spectroscopy complements FTIR by providing information on the vibrational modes of the sulfate and ammonium ions and their interactions within the crystal lattice and in solution. In aqueous solutions of ammonium sulfate, Raman spectra show distinct bands related to the vibrations of the SO₄²⁻ anion. researchgate.net The symmetry of the SO₄²⁻ ion can be affected by its environment, which is reflected in the Raman spectrum. researchgate.net Studies on various sulfate minerals have demonstrated the utility of Raman spectroscopy in identifying different sulfate compounds and understanding their formation. nih.gov

In the context of material science, Raman spectroscopy is also employed to characterize thin films. For instance, the technique has been used to analyze the vibrational modes in thin films of iron-containing compounds, providing insights into their structure and composition after processes like annealing. researchgate.net This application is relevant for understanding the properties of this compound when incorporated into thin film structures for various applications. The interactions between ions in concentrated aqueous solutions of ammonium sulfate have been studied using Raman spectral depolarization ratios, which provide information on the symmetry of the ions' environment. nih.gov

| Raman Peak (cm⁻¹) | Vibrational Mode | Ion |

| ~980 | ν₁ (Symmetric Stretch) | SO₄²⁻ |

| ~450 | ν₂ (Bending) | SO₄²⁻ |

| ~1100 | ν₃ (Antisymmetric Stretch) | SO₄²⁻ |

| ~615 | ν₄ (Bending) | SO₄²⁻ |

This table shows typical Raman active modes for the sulfate ion in an aqueous environment, which are fundamental for studying ion interactions in this compound solutions. acs.orgnih.gov

X-ray Diffraction (XRD) Analysis for Phase Identification and Structural Elucidation

X-ray diffraction (XRD) is an indispensable technique for the phase identification and structural elucidation of crystalline materials like this compound. The compound belongs to the Tutton's salts, which form monoclinic crystals. wikipedia.org Single-crystal XRD studies have determined the lattice parameters for this compound, confirming its monoclinic structure. jetir.org The diffraction pattern obtained from an XRD analysis serves as a unique fingerprint for the crystalline phase, allowing for its unambiguous identification. esrf.fr

The crystal structure of this compound consists of [Fe(H₂O)₆]²⁺ octahedra, which are linked to sulfate and ammonium ions through hydrogen bonds. wikipedia.org XRD analysis is crucial for confirming this structure and for identifying any potential phase changes or impurities within a sample. fiveable.memetal-am.com For example, studies on related iron sulfates use XRD to identify the mineralogical content and crystalline compounds present. researchgate.net

| Crystal System | Space Group | Lattice Parameters |

| Monoclinic | P2₁/c | a ≈ 9.3 Å, b ≈ 12.6 Å, c ≈ 6.2 Å, β ≈ 106.5° |

The table provides the crystal system and approximate lattice parameters for this compound as determined by single-crystal XRD. wikipedia.orgjetir.org

Mössbauer Spectroscopy for Electric Field Gradient Tensor Determination

Mössbauer spectroscopy is a highly sensitive technique used to probe the local environment of iron nuclei, making it particularly valuable for studying this compound. nih.gov This method allows for the precise determination of the electric field gradient (EFG) tensor at the Fe²⁺ site. researchgate.net The EFG provides information about the deviation of the local electronic charge distribution from cubic symmetry. caltech.edu

In this compound, the Fe²⁺ ion is in a non-cubic environment, which gives rise to a quadrupole splitting in the Mössbauer spectrum. researchgate.net By using a polarized Mössbauer source with a single-crystal absorber of this compound, the orientation of the EFG tensor can be determined. researchgate.netsbfisica.org.br These measurements are essential for understanding the electronic structure and bonding of the iron ion within the crystal lattice. The sign of the EFG is determined by the angular part of the electronic wavefunction and can be calculated with some confidence. sbfisica.org.br

Magnetic Susceptibility Measurements for Crystalline Field Splitting Analysis

The magnetic properties of this compound are governed by the Fe²⁺ ion, which has a 3d⁶ electronic configuration. In the crystalline environment of the salt, the degeneracy of the d-orbitals is lifted by the crystalline electric field, an effect known as crystalline field splitting. nii.ac.jplibretexts.org Magnetic susceptibility measurements, particularly at very low temperatures, are a direct probe of this splitting. nii.ac.jp

By measuring the magnetic susceptibility of a single crystal of this compound, the splittings of the lowest energy levels of the Fe²⁺ ion can be determined. nii.ac.jp These splittings are crucial for understanding the magnetic anisotropy of the compound and for interpreting paramagnetic resonance data. nii.ac.jp The crystalline field in Tutton's salts, including this compound, typically has rhombic symmetry. nii.ac.jp The analysis of magnetic susceptibility data helps in quantifying the energy separation between the ground and excited states, which is influenced by the nature and arrangement of the ligands around the metal ion. libretexts.org

UV-Visible Spectroscopy for Optical Parameter Determination and Dosimetry Response

UV-Visible spectroscopy is a versatile technique used to investigate the optical properties of this compound and its applications, particularly in dosimetry. ijpab.com this compound solutions are used in Fricke dosimeters for measuring absorbed doses of ionizing radiation. semanticscholar.org The principle relies on the oxidation of Fe²⁺ to Fe³⁺ upon irradiation. The resulting ferric ions can be complexed with a suitable agent, such as xylenol orange, to form a colored species whose absorbance can be measured spectrophotometrically in the visible range. semanticscholar.org The amount of absorbed dose is proportional to the change in optical attenuation. semanticscholar.org

The UV-Visible spectrum of this compound solutions can be used to determine various optical parameters. In dosimetry, the sensitivity and linearity of the dose-response curve are key parameters that can be optimized by adjusting the concentration of this compound. semanticscholar.orgnih.gov Furthermore, UV-Visible spectroscopy is employed to determine the wavelength of maximum absorption (λmax) for the colored complex, which is essential for quantitative analysis. asdlib.orgthermofisher.com Studies have also explored the UV-shielding properties of this compound solutions, measuring their absorbance in the UV range. nih.gov

| Application | Measured Parameter | Spectroscopic Technique |

| Dosimetry | Absorbance of Fe³⁺ complex | UV-Visible Spectroscopy |

| Optical Properties | Wavelength of Maximum Absorption (λmax) | UV-Visible Spectroscopy |

| Radiation Shielding | UV Absorbance | UV-Visible Spectroscopy |

This table summarizes the applications of UV-Visible spectroscopy in the study of this compound, highlighting the key parameters measured. semanticscholar.orgasdlib.orgthermofisher.comnih.gov

Electron Paramagnetic Resonance (EPR) Studies

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for investigating materials that contain unpaired electrons. spectroscopyeurope.comyoutube.com Since the ferrous ion (Fe²⁺) in this compound is a paramagnetic species (a high-spin d⁶ system, S=2), EPR is an invaluable tool for probing its electronic structure and local environment. nationalmaglab.org

EPR spectroscopy operates by applying a magnetic field, which lifts the degeneracy of the electron spin states. The absorption of microwave radiation induces transitions between these energy levels, producing a spectrum that serves as a unique signature for the paramagnetic center. youtube.comyoutube.com This technique is non-destructive and highly sensitive, capable of detecting minute concentrations of paramagnetic species. youtube.com

Research utilizing EPR on this compound has provided significant findings, particularly in understanding magnetic interactions within its crystal lattice.

Host-Dopant Interactions: X-band EPR studies have been conducted on single crystals of Tutton salts, including this compound, doped with manganese(II) ions (Mn²⁺). These experiments measure the magnetic interactions between the host Fe²⁺ ions and the Mn²⁺ dopant. Through rigorous analysis, including the numerical diagonalization of the spin Hamiltonian matrix, researchers have been ableto estimate the Mn²⁺-Fe²⁺ exchange interaction. researchgate.net

High-Frequency EPR (HFEPR): High-frequency and high-field EPR spectra have been successfully recorded for this compound. These advanced EPR techniques provide higher resolution and can simplify complex spectra, offering more precise information about the electronic properties of the Fe²⁺ ion within the [Fe(H₂O)₆]²⁺ complex. nationalmaglab.org

The data derived from EPR studies are critical for understanding the magnetic properties of materials at a molecular level.

| Parameter | Description | Reported Value / Finding | Reference |

| Ion State | The electronic spin state of the iron ion. | Ferrous ion (Fe²⁺), high-spin S=2 | nationalmaglab.org |

| Exchange Interaction | The magnetic interaction between Mn²⁺ dopant and Fe²⁺ host ions in the crystal lattice. | 3.75 GHz | researchgate.net |

| g-tensor | A key parameter in EPR that characterizes the interaction of the unpaired electron with the external magnetic field. | The g-tensor values are determined to characterize the specific electronic environment. For example, in related iron-sulfur clusters, distinct g-tensors like [2.040, 1.927, 1.897] are identified. nih.gov | researchgate.netnih.gov |

This table presents representative data from EPR studies on this compound and related compounds. Values can vary based on experimental conditions.

Electron Dispersive Spectroscopy (EDS) for Elemental Composition Analysis

Electron Dispersive Spectroscopy (EDS or EDX) is a non-destructive analytical technique typically integrated with Scanning Electron Microscopy (SEM). metengr.comthermofisher.com It is used for the elemental analysis and chemical characterization of a sample. memphis.edu When the focused electron beam of an SEM interacts with the specimen, it generates characteristic X-rays from the atoms present. The EDS detector measures the energy and intensity of these X-rays, producing a spectrum where energy peaks correspond to specific elements and peak heights suggest their relative abundance. metengr.commemphis.edu

For this compound, EDS analysis confirms the presence of its constituent elements: iron (Fe), sulfur (S), oxygen (O), and nitrogen (N). The technique provides semi-quantitative results, offering a weight percentage breakdown of the elements detected. metengr.com This is crucial for verifying the purity of the compound and identifying any elemental contaminants. The imaging capability of the SEM allows for the elemental composition of specific micro-features on the crystal surface to be analyzed. metengr.com

The theoretical elemental composition of anhydrous and hexahydrated this compound provides a benchmark for experimental EDS results.

| Element | Symbol | Atomic Weight % (Anhydrous - Fe(NH₄)₂(SO₄)₂) | Atomic Weight % (Hexahydrate - (NH₄)₂Fe(SO₄)₂·6H₂O) |

| Iron | Fe | 19.66% | 14.24% |

| Nitrogen | N | 9.86% | 7.15% |

| Sulfur | S | 22.56% | 16.34% |

| Oxygen | O | 45.04% | 57.11% |

| Hydrogen | H | 2.84% | 5.14% |

This table shows the calculated theoretical elemental composition by weight for both the anhydrous and hexahydrate forms of this compound. wikipedia.orgnih.gov

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size Characterization

Scanning Electron Microscopy (SEM) is an essential technique for characterizing the surface topography, morphology, and particle size of crystalline materials like this compound. acs.orgresearchgate.net The microscope scans a sample with a focused beam of electrons, and the interactions produce various signals that are collected to form a high-resolution, three-dimensional image of the surface.

In the study of this compound, SEM analysis reveals detailed information about its crystalline structure. The compound typically forms light green monoclinic crystals. wikipedia.orgnih.gov SEM micrographs can visualize the facets, edges, and surface texture of these crystals with high magnification. This is important for understanding crystal growth, identifying defects, and assessing the quality of the synthesized salt. crystalls.info

Furthermore, SEM is used to determine the particle size and size distribution of this compound powders. mdpi.com This information is critical in applications where particle dimensions influence reactivity and dissolution rates. By analyzing SEM images, often with the help of image analysis software, a quantitative assessment of the particle size distribution can be achieved. mdpi.com For analysis, samples are often coated with a thin conductive layer to prevent the accumulation of static charge on the surface. acs.org

| Characteristic | Description | Observation via SEM |

| Crystal System | The inherent crystal structure of the compound. | Monoclinic. wikipedia.org |

| Morphology | The overall shape and form of the crystals. | Well-defined geometric shapes, often with flat faces and sharp edges. |

| Surface Topography | The fine-scale features on the crystal surface. | Can reveal growth steps, etch pits, surface roughness, and micro-fractures. |

| Particle Size | The physical dimensions of individual crystals or agglomerates. | Allows for direct measurement of particle dimensions and analysis of size distribution. mdpi.com |

| Agglomeration | The extent to which individual crystals clump together. | Visualizes the state of particle agglomeration and the morphology of the aggregates. |

This table summarizes the key morphological and structural characteristics of this compound that can be investigated using Scanning Electron Microscopy.

Electrochemical Studies and Applications of Ferrous Ammonium Sulfate

Electrochemical Behavior of the Iron(II)/Iron(III) Redox Couple in Solution

The electrochemical behavior of the Fe(II)/Fe(III) redox couple is fundamental to understanding the applications of ferrous ammonium (B1175870) sulfate (B86663) in electrochemical systems. The standard reduction potential of the Fe(III)/Fe(II) half-reaction is a key parameter. nih.gov The presence of various ligands and the pH of the solution can significantly influence this potential. nih.govresearchgate.net For instance, the formation of complexes can facilitate the electron transfer between Fe(II) and other species by lowering the reduction potential of the Fe(III)/Fe(II) couple. nih.gov

Cyclic voltammetry is a common technique used to study the electrochemical properties of the Fe(II)/Fe(III) redox couple. daneshyari.comresearchgate.net Studies have shown that the redox reaction of this couple can be quasi-reversible. daneshyari.com The peak separation between the anodic and cathodic peaks in a cyclic voltammogram provides information about the reversibility of the reaction. researchgate.net The electrochemical behavior is also influenced by the nature of the electrode material used. distantreader.org

The oxidation of Fe(II) to Fe(III) is a critical step in many processes. In some cases, the presence of certain substances can catalyze this oxidation. nih.gov Conversely, the ammonium ions present in ferrous ammonium sulfate solutions can help to reduce the rate of air oxidation of Fe(II) ions. lenr-forum.com

Role of this compound in Electrodeposition Processes

This compound is frequently used in electrolytic baths for the electrodeposition of iron and its alloys. lenr-forum.compeacta.org The composition of the bath, including the presence of ammonium ions, plays a crucial role in the quality and properties of the deposited films.

Influence of Ammonium Ions on Iron Electrodeposition Mechanisms

The ammonium ion is a key component in ferrous sulfate electrodeposition baths, significantly impacting the deposition process. researchgate.netpsu.edupsu.edu Its presence leads to an increased mass growth of iron metal on the cathode. researchgate.netpsu.edu This is attributed to the formation of ferrous ammine complexes, such as [Fe(NH₃)₂]²⁺ and [Fe(NH₃)₄]²⁺. researchgate.netpsu.edu These complexes alter the electrochemical reaction pathway, favoring the deposition of metallic iron. The presence of ammonium ions can also improve the "covering power" of the plating solution, which is beneficial in applications like electrotyping. lenr-forum.com

Inhibition of Iron(II) Hydroxide (B78521) Precipitation during Electrodeposition

A significant challenge in iron electrodeposition from aqueous solutions is the localized increase in pH at the cathode surface, which can lead to the precipitation of iron(II) hydroxide (Fe(OH)₂). researchgate.netpsu.edu This precipitation can passivate the electrode surface, hindering further metal deposition. researchgate.netpsu.edu The ammonium ions in the this compound bath play a critical role in mitigating this issue. researchgate.netpsu.edu By forming stable ferrous ammine complexes, the ammonium ions inhibit the precipitation of Fe(OH)₂, ensuring a continuous and efficient deposition process. researchgate.netpsu.edu

Characterization of Electrodeposited Films

The films electrodeposited from this compound baths exhibit specific characteristics. These films are primarily composed of metallic iron with a body-centered cubic (bcc) crystalline structure. peacta.org The thickness of the deposited film can be controlled by the electrodeposition parameters. For example, using a chronoamperometry technique, iron films with an approximate thickness of 20 μm have been successfully electroplated. peacta.org The morphology and composition of the electrodeposits are dependent on the composition of the electrolytic bath. researchgate.net Advanced techniques such as Electron Probe for Microanalysis (EPMA), X-ray Diffraction (XRD), and Mössbauer Spectroscopy are used to characterize these films. peacta.org

Corrosion Inhibition Studies Utilizing this compound

This compound and its constituent ions can also play a role in the study and prevention of corrosion. Electrochemical techniques are central to investigating these phenomena.

Electrochemical Impedance Spectroscopy (EIS) Investigations

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study corrosion and inhibition mechanisms. researchgate.netjmaterenvironsci.comresearchgate.netyoutube.comyoutube.com In the context of corrosion inhibition, EIS is used to evaluate the performance of inhibitors by measuring the impedance of the metal-electrolyte interface. jmaterenvironsci.comresearchgate.net

The data obtained from EIS measurements, often represented as Nyquist or Bode plots, can be fitted to an equivalent electrical circuit model to extract important parameters. researchgate.netresearchgate.net These parameters include the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of an inhibitor indicate the formation of a protective film on the metal surface, thereby inhibiting corrosion. researchgate.netjecst.org The inhibition efficiency can be calculated from the Rct values. researchgate.net The adsorption behavior of the inhibitor on the metal surface can also be determined by analyzing the EIS data in conjunction with adsorption isotherms. jmaterenvironsci.comresearchgate.net

Table 1: Summary of Electrochemical Findings

| Parameter | Observation | Significance | References |

| Fe(II)/Fe(III) Redox Potential | Influenced by ligands and pH. | Determines the thermodynamic favorability of redox reactions. | nih.govresearchgate.net |

| Ammonium Ion in Electrodeposition | Increases mass growth of Fe. | Enhances deposition efficiency. | researchgate.netpsu.edu |

| Fe(OH)₂ Precipitation | Inhibited by ammonium ions. | Prevents electrode passivation and allows continuous deposition. | researchgate.netpsu.edu |

| Electrodeposited Film Structure | Body-centered cubic (bcc) metallic iron. | Determines the physical and magnetic properties of the film. | peacta.org |

| Corrosion Inhibition (EIS) | Increased charge transfer resistance. | Indicates the formation of a protective layer on the metal surface. | researchgate.netjecst.org |

Potentiodynamic Polarization Measurements for Corrosion Current Analysis

Potentiodynamic polarization is a key electrochemical technique used to determine the corrosion characteristics of a metal in a specific environment. By varying the potential of the metal and measuring the resulting current, a polarization curve is generated. From this curve, crucial parameters such as the corrosion potential (Ecorr), the corrosion current density (icorr), and the anodic (βa) and cathodic (βc) Tafel slopes can be extrapolated. The corrosion current density is directly proportional to the corrosion rate.

A study on the effect of ammonium iron (II) sulfate on the corrosion of carbon steel in a 1 M hydrochloric acid (HCl) solution demonstrated its inhibitive properties. jmaterenvironsci.com The presence of this compound in the solution led to a significant decrease in the corrosion current density compared to the uninhibited solution. jmaterenvironsci.com This indicates that the compound effectively reduces the rate of corrosion.

The polarization curves revealed that the addition of this compound shifted both the anodic and cathodic branches of the curve. jmaterenvironsci.com However, the change in the corrosion potential was not significant enough (less than 85 mV) to classify the inhibitor as purely anodic or cathodic. jmaterenvironsci.com This behavior indicates that this compound acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. jmaterenvironsci.com The inhibition is thought to occur through a geometric blocking effect of the adsorbed inhibitor molecules on the metal surface. jmaterenvironsci.com

Table 1: Potentiodynamic Polarization Parameters for Carbon Steel in 1 M HCl with and without this compound (AIS)

| Concentration of AIS (M) | Ecorr (mV vs. SCE) | icorr (μA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |

| Blank | -471 | 1100 | 79 | -124 | - |

| 10⁻⁵ | -482 | 410 | 75 | -111 | 62.7 |

| 10⁻⁴ | -490 | 280 | 71 | -106 | 74.5 |

| 10⁻³ | -496 | 200 | 68 | -102 | 81.8 |

| 10⁻² | -502 | 160 | 65 | -98 | 85.5 |

Data sourced from El-Haddad, 2016. jmaterenvironsci.com

Adsorption Mechanisms on Metal Surfaces

The effectiveness of a corrosion inhibitor is closely linked to its ability to adsorb onto the metal surface, forming a protective barrier. The nature of this adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds.

The adsorption of ammonium iron (II) sulfate on a carbon steel surface in an acidic medium was found to follow the Langmuir adsorption isotherm. jmaterenvironsci.com This model assumes the formation of a monolayer of the inhibitor on the metal surface. The degree of surface coverage (θ) increases with the concentration of the inhibitor.

The standard free energy of adsorption (ΔG°ads) is a key thermodynamic parameter that provides insight into the mechanism of adsorption. Values of ΔG°ads around -20 kJ/mol or less are typically associated with physisorption, while values around -40 kJ/mol or more negative are indicative of chemisorption. The study on this compound revealed a ΔG°ads value that suggests the adsorption process involves both physisorption and chemisorption. jmaterenvironsci.com This mixed-mode adsorption implies a strong interaction between the inhibitor and the carbon steel surface. jmaterenvironsci.com

Thermodynamic Activation Parameters of Corrosion Inhibition

To further understand the inhibition mechanism, the effect of temperature on the corrosion process in the presence and absence of the inhibitor is studied. This allows for the calculation of thermodynamic activation parameters such as the activation energy (Ea), the enthalpy of activation (ΔH), and the entropy of activation (ΔS).

The activation energy (Ea) for the corrosion of carbon steel in 1 M HCl was found to be higher in the presence of ammonium iron (II) sulfate than in its absence. researchgate.net This increase in Ea suggests that the inhibitor creates a barrier to the corrosion reaction, making it more difficult for the corrosion process to occur. researchgate.net

The positive values of the enthalpy of activation (ΔH) reflect the endothermic nature of the metal dissolution process. The entropy of activation (ΔS) provides information about the degree of disorder in the system as it moves from the reactants to the activated complex.

Electrochemical Conversion Processes (e.g., Ammonium Sulfate to Ammonium Persulfate)

This compound itself is not directly used in this conversion; however, the related compound ammonium sulfate is a key precursor in the industrial production of ammonium persulfate ((NH₄)₂S₂O₈). This process is a significant example of electrochemical synthesis.

Ammonium persulfate is a strong oxidizing agent with numerous applications, including as a polymerization initiator, an etchant in the electronics industry, and a bleaching agent. wikipedia.orgvedantu.com The electrochemical synthesis of ammonium persulfate is achieved through the electrolysis of a cold, concentrated aqueous solution of ammonium sulfate, often with the addition of sulfuric acid. wikipedia.orgvedantu.comatamankimya.com

The process involves the anodic oxidation of sulfate ions (SO₄²⁻) or bisulfate ions (HSO₄⁻) to form the peroxydisulfate (B1198043) ion (S₂O₈²⁻). vedantu.com High current density and the use of specific anode materials, such as platinum, are crucial for achieving high efficiency in this conversion. vedantu.comresearchgate.net The electrolyte is kept at a low temperature to minimize the decomposition of the persulfate product.

2SO₄²⁻(aq) → S₂O₈²⁻(aq) + 2e⁻

or

2HSO₄⁻(aq) → S₂O₈²⁻(aq) + 2H⁺(aq) + 2e⁻

Simultaneously, at the cathode, hydrogen gas is typically evolved. The ammonium persulfate is then recovered from the electrolyte solution through crystallization. vedantu.com This electrochemical method provides a direct and relatively clean route for the production of this important industrial chemical. researchgate.net

Radiation Chemistry and Dosimetry Applications of Ferrous Ammonium Sulfate

Ferrous Ammonium (B1175870) Sulfate (B86663) as a Radiation Dosimeter (Gel Dosimetry)

Ferrous ammonium sulfate is a key component in Fricke gel dosimeters, which are chemical dosimeters used to measure absorbed radiation doses. wikipedia.orgnih.govwikipedia.orgnih.gov These dosimeters are created by dispersing a this compound solution within a hydrogel matrix. nih.gov The gel matrix serves to spatially stabilize the radiation-induced chemical products, allowing for the measurement of three-dimensional dose distributions. wikipedia.orgnih.gov

The interaction of ionizing radiation with the gel dosimeter initiates the formation of free radicals, which in turn oxidize the ferrous ions (Fe²⁺). nih.gov The resulting concentration of ferric ions (Fe³⁺) is directly proportional to the absorbed dose of ionizing radiation. nih.gov This change can be measured using various techniques, including magnetic resonance imaging (MRI) and spectrophotometry, to create a three-dimensional map of the radiation dose. nih.govwikipedia.org The use of this compound in gel dosimetry offers a reliable method for measuring high doses of gamma rays. wikipedia.org

Radiation-Induced Oxidation of Ferrous Ions to Ferric Ions

The fundamental principle behind the use of this compound as a dosimeter is the radiation-induced oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺). iaea.orgosti.gov When the dosimeter is exposed to ionizing radiation, the radiation interacts primarily with the water molecules in the aqueous solution, leading to the formation of various reactive species, including hydroxyl radicals (•OH), hydrogen atoms (H•), and hydrogen peroxide (H₂O₂). aapm.org

Influence of Irradiation Parameters on Dosimeter Response

The response of a this compound dosimeter is influenced by several irradiation parameters, including the dose range, dose rate, and temperature. Understanding these influences is critical for accurate and reproducible dosimetry.

This compound dosimeters exhibit a linear response to absorbed dose over a specific range. Studies have shown a linear relationship between the optical density of the irradiated solution and the dose in the range of 33.5 to 270 kGy. tandfonline.comresearchgate.net The reproducibility of the measurements is generally good, often better than ±10%, although larger variations can be observed at lower doses. tandfonline.comresearchgate.net

The dose rate, which is the amount of radiation dose absorbed per unit of time, can also affect the dosimeter's response. However, for crystalline this compound, the influence of the dose rate has been found to be slight. tandfonline.comiaea.org This relative independence from dose rate is a significant advantage for many applications. iaea.org However, at very high dose rates, radical-radical reactions in the solvent can compete with the primary reactions involving the ferrous ions, potentially affecting the accuracy of the dosimetry. iaea.org

| Dose Range (kGy) | Response Linearity | Measurement Reproducibility | Reference |

|---|---|---|---|

| 33.5 - 270 | Linear | Better than ±10% | tandfonline.comresearchgate.net |

| 6 - 270 | Detailed investigations carried out | - | researchgate.net |

The temperature during irradiation is a critical environmental factor that can introduce errors in dose estimation. iaea.org Studies on crystalline this compound have shown a small temperature dependence during irradiation in the range of 77 K to 295 K. tandfonline.comiaea.org The response of samples irradiated at room temperature (295 K) is slightly higher than those irradiated at 77 K. tandfonline.com This is likely due to the increased mobility of the intermediate species formed during irradiation at higher temperatures. tandfonline.com While the temperature effect is considered slight, it is a factor that must be accounted for to ensure accurate dosimetry. iaea.orgtandfonline.comiaea.org

| Irradiation Temperature (K) | Observed Effect on Response | Reference |

|---|---|---|

| 77 - 295 | Small temperature dependence; response slightly higher at 295 K compared to 77 K. | tandfonline.comiaea.org |

| 10°C to 60°C | Recommended operational range for Fricke dosimeter. | astm.org |

The post-irradiation stability of the dosimeter's response is a crucial characteristic, particularly for routine and transfer dosimetry. For crystalline this compound dosimeters stored in the dark, the response has been shown to be relatively stable over short periods. tandfonline.comresearchgate.net However, over longer storage times, a decrease in the response is observed. One study reported a 20% decrease after 332 days and a 36% decrease after 548 days of storage. tandfonline.com For shorter storage periods, the variation in the response is considered negligible for many applications. tandfonline.comresearchgate.net In PVA-Fricke gel dosimeters, irradiated samples kept in a dark refrigerator were found to be stable for seven days. kntu.ac.ir

Comparative Analysis with Other Dosimetry Systems (e.g., Fricke Dosimeter)

The this compound dosimeter is closely related to the well-established Fricke dosimeter, which is considered a reference standard in dosimetry. nih.govastm.org The standard Fricke dosimeter is an air-saturated solution of ferrous sulfate or this compound in 0.4 M sulfuric acid. aapm.orgastm.org Both systems are based on the same principle of radiation-induced oxidation of Fe²⁺ to Fe³⁺. iaea.org

A key difference lies in their typical applications and dose ranges. The standard Fricke dosimeter is highly accurate for doses up to about 400 Gy. aapm.org Crystalline this compound dosimeters, on the other hand, have been shown to be effective for much higher dose ranges, up to 270 kGy. tandfonline.com This makes them suitable for applications in radiation processing, such as sterilization and food preservation, where high doses are employed. tandfonline.comresearchgate.net

Mechanism of Radiolysis and Characterization of Decomposition Products

The application of this compound in dosimetry is fundamentally linked to the process of water radiolysis, as dosimeters like the Fricke dosimeter are aqueous solutions. mdpi.com When exposed to ionizing radiation, water molecules decompose, leading to a cascade of chemical changes. wikipedia.org This process can be understood in several stages:

Physical Stage (10⁻¹⁸ to 10⁻¹⁵ s): Ionizing radiation deposits energy into the water, causing ionization and excitation of water molecules. wikipedia.org

Physico-chemical Stage (10⁻¹⁵ to 10⁻¹² s): The initial products undergo rapid reactions. Ionized water molecules can split, and electrons become solvated. wikipedia.org

Chemical Stage (10⁻¹² to 10⁻⁶ s): Highly reactive chemical species are formed. These include free radicals such as the hydroxyl radical (●OH), hydrated electron (e⁻aq), and hydrogen atom (H●), alongside molecular products like hydrogen peroxide (H₂O₂) and molecular hydrogen (H₂). mdpi.com

In an aerated acidic solution of this compound, such as the Fricke dosimeter, these primary radiolytic products interact with the ferrous ions (Fe²⁺). The central mechanism is the oxidation of ferrous ions to ferric ions (Fe³⁺). wikipedia.orgnih.gov The key reactions involving the primary radicals and molecular products are outlined below. aapm.org

The concentration of the resulting ferric ions is directly proportional to the absorbed radiation dose. nih.gov This change can be quantified, typically by spectrophotometry, to determine the dose. nih.govtandfonline.com

Studies on the irradiation of solid, crystalline this compound have identified the primary decomposition products upon dissolution in deaerated water as ferric ion (Fe³⁺), sulfite (B76179) ion (SO₃²⁻), and molecular hydrogen (H₂). tandfonline.comresearchgate.netresearchgate.net The visible change in the salt from a pale blue-green to a yellow-brown color upon irradiation is a direct indication of the oxidation of ferrous ions to ferric ions. tandfonline.com

Table 1: Key Reactions in the Radiolysis of Aqueous Ferrous Sulfate Solutions

| Reactants | Products | Reaction Description |

| Fe²⁺ + ●OH | Fe³⁺ + OH⁻ | Oxidation of ferrous ion by hydroxyl radical. aapm.org |

| H● + O₂ | HO₂● | Formation of the hydroperoxyl radical. |

| Fe²⁺ + HO₂● + H⁺ | Fe³⁺ + H₂O₂ | Oxidation of ferrous ion by the hydroperoxyl radical. aapm.org |

| Fe²⁺ + H₂O₂ | Fe³⁺ + ●OH + OH⁻ | Oxidation of ferrous ion by hydrogen peroxide (Fenton reaction). aapm.org |

Modifying Additives in Dosimetry Systems (e.g., Cupric Ions)

To enhance the performance and extend the usable range of this compound-based dosimetry systems, various chemical additives are incorporated. These modifiers can improve sensitivity, stability, and response to different types of radiation.

Other Additives: Other substances are also used to modify the properties of ferrous-based dosimeters, particularly in gel formulations which provide 3D dose information. wikipedia.orgnih.gov

Sodium Chloride (NaCl): Often added to the standard Fricke solution to mitigate the effects of organic impurities. aapm.org These impurities can otherwise react with the hydroxyl radicals, interfering with the primary dosimetry reaction and affecting the accuracy of the dose measurement. nih.gov

Xylenol Orange (XO): This chelating agent is frequently used in Fricke gel dosimeters. nih.gov It complexes with the radiolytically produced ferric ions, forming a colored compound with a strong absorption peak (around 585 nm). This enhances the sensitivity of the system for optical analysis and helps to reduce the diffusion of ferric ions within the gel matrix, thereby improving the spatial stability of the dose distribution. nih.gov

Benzoic Acid: Used in formulations like the Ferrous-Benzoic-Xylenol Orange (FBX) dosimeter to increase dose sensitivity, making the system suitable for applications in radiation oncology. nih.gov

Ascorbic Acid: In some polymer gel dosimeters (e.g., MAGIC), ascorbic acid is used as an oxygen scavenger. wikipedia.org This is crucial because oxygen inhibits the radiation-induced polymerization reactions that form the basis of these dosimeters. The scavenging process is often initiated by the presence of copper sulfate. wikipedia.org

Table 2: Common Additives in this compound Dosimetry

| Additive | Formula | Purpose in Dosimetry | Example System |

| Cupric Sulfate | CuSO₄ | Extends dose range, allows for anoxic measurements. | Ferrous Sulfate-Cupric Sulfate Dosimeter tandfonline.comresearchgate.net |

| Sodium Chloride | NaCl | Reduces sensitivity to organic impurities. aapm.org | Standard Fricke Dosimeter aapm.org |

| Xylenol Orange | C₃₁H₃₂N₂O₁₃S | Acts as a chelating agent to enhance optical sensitivity and reduce ion diffusion. nih.gov | Fricke Gel Dosimeters, FBX Dosimeter nih.govnih.gov |

| Benzoic Acid | C₇H₆O₂ | Increases dose sensitivity. nih.gov | FBX Dosimeter nih.gov |

| Ascorbic Acid | C₆H₈O₆ | Scavenges oxygen in polymer gel systems. wikipedia.org | MAGIC Gel Dosimeter wikipedia.org |

Applications in Analytical Chemistry and Chemical Standardization

Primary Standard for Redox Titrations

Ferrous ammonium (B1175870) sulfate (B86663) serves as an excellent primary standard in redox titrations due to its high purity, stability in solid form, and resistance to air oxidation. yolasite.comsatyensaha.com These properties ensure that a precisely weighed sample corresponds to a known number of moles of Fe²⁺ ions, which is fundamental for accurate analytical measurements.

A primary application of ferrous ammonium sulfate is in the standardization of solutions of strong oxidizing agents. riccachemical.com This process involves titrating the oxidizing agent against a freshly prepared, accurately weighed solution of this compound.

Ceric Ions (Ce⁴⁺): Solutions of ceric ammonium sulfate are standardized by titrating them against a standard this compound solution. pharmaguideline.comacs.org The reaction, which involves the oxidation of Fe²⁺ to Fe³⁺ and the reduction of Ce⁴⁺ to Ce³⁺, is sharp and stoichiometric. libretexts.org An indicator such as ferroin (B110374) is typically used to detect the endpoint, which is marked by a distinct color change. pharmaguideline.com

Dichromate Ions (Cr₂O₇²⁻): Potassium dichromate is another strong oxidizing agent whose solutions are frequently standardized using this compound. nemi.govepa.gov The titration is carried out in an acidic medium, typically using sulfuric acid, to ensure the complete reaction. buffalostate.edubgsscienceacademy.ac.in The reaction stoichiometry is well-defined, with one mole of dichromate reacting with six moles of ferrous ions. buffalostate.edudoubtnut.com

Permanganate (B83412) Ions (MnO₄⁻): Potassium permanganate solutions are standardized by titrating them against a standard solution of this compound in an acidic medium. yolasite.combyjus.com The intensely purple permanganate ion acts as its own indicator, as its reduction to the nearly colorless Mn²⁺ ion signals the endpoint of the titration. yolasite.comlibretexts.org

The balanced chemical equations for these standardization reactions are summarized in the table below.

| Oxidizing Agent | Balanced Ionic Equation |

| Ceric (Ce⁴⁺) | Ce⁴⁺ + Fe²⁺ → Ce³⁺ + Fe³⁺ libretexts.org |

| Dichromate (Cr₂O₇²⁻) | Cr₂O₇²⁻ + 14H⁺ + 6Fe²⁺ → 2Cr³⁺ + 6Fe³⁺ + 7H₂O buffalostate.eduscribd.com |

| Permanganate (MnO₄⁻) | MnO₄⁻ + 8H⁺ + 5Fe²⁺ → Mn²⁺ + 5Fe³⁺ + 4H₂O yolasite.com |

As a stable source of ferrous ions, this compound is widely employed as a reductometric standard. riccachemical.com It is used to determine the concentration of various oxidizing agents through direct titration. libretexts.org Its reliability stems from its well-defined stoichiometry in redox reactions and its resistance to oxidation compared to other reducing agents like ferrous sulfate.

Factors Influencing Solution Stability and Accuracy in Titrations

While solid this compound is stable, its aqueous solutions are susceptible to oxidation, which can affect the accuracy of titrations. Several factors influence the stability of these solutions.

The stability of the ferrous/ferric redox couple is significantly influenced by pH. The oxidation of Fe²⁺ to Fe³⁺ is more favorable at higher pH values. chemicalbook.comwikipedia.org In acidic conditions, particularly at a pH below 4, the ferrous ion is the dominant and more stable species. researchgate.net The ammonium ions in Mohr's salt make its solutions slightly acidic, which helps to slow down the oxidation process. chemicalbook.comwikipedia.org In alkaline environments, the oxidation of ferrous ions to ferric ions occurs much more rapidly. echemi.comstackexchange.com

To minimize the oxidation of Fe²⁺ to Fe³⁺ by atmospheric oxygen, sulfuric acid is commonly added to solutions of this compound. chemicalbook.comwikipedia.org The acidic environment created by the sulfuric acid enhances the stability of the ferrous ions, ensuring that the concentration of the standard solution remains constant for a longer period. libretexts.orgquora.com Preparing the solution in approximately 0.5 M H₂SO₄ can maintain its stability for up to a month. libretexts.org

Due to the inherent, albeit slow, oxidation of ferrous ions in solution, periodic re-standardization is recommended, especially when high accuracy is required in analytical work. riccachemical.com For precise applications, the this compound solution should be standardized against a primary standard like potassium dichromate on a regular basis, such as daily, to ensure the accuracy of the titrations. nemi.gov This is particularly important in quantitative analysis where even small changes in concentration can lead to significant errors.

Qualitative and Quantitative Chemical Analysis